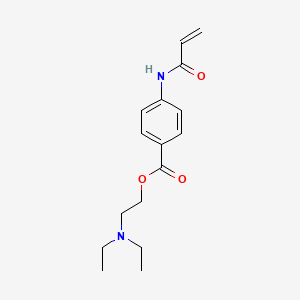
2-(diethylamino)ethyl 4-(prop-2-enoylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-(diethylamino)ethyl 4-(prop-2-enoylamino)benzoate involves several steps. One common method includes the reaction of 4-aminobenzoic acid with acryloyl chloride to form 4-(prop-2-enoylamino)benzoic acid. This intermediate is then esterified with 2-(diethylamino)ethanol under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
2-(diethylamino)ethyl 4-(prop-2-enoylamino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(diethylamino)ethyl 4-(prop-2-enoylamino)benzoate has several scientific research applications:
Chemistry: It is used as a monomer in polymerization reactions to create specialized polymers.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 2-(diethylamino)ethyl 4-(prop-2-enoylamino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell membranes, altering cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-(diethylamino)ethyl 4-(prop-2-enoylamino)benzoate can be compared with similar compounds such as:
Procaine: A well-known local anesthetic with a similar structure but different functional groups.
Lidocaine: Another local anesthetic with a different chemical structure but similar pharmacological effects.
Propiedades
Número CAS |
25252-96-4 |
|---|---|
Fórmula molecular |
C16H22N2O3 |
Peso molecular |
290.36 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 4-(prop-2-enoylamino)benzoate |
InChI |
InChI=1S/C16H22N2O3/c1-4-15(19)17-14-9-7-13(8-10-14)16(20)21-12-11-18(5-2)6-3/h4,7-10H,1,5-6,11-12H2,2-3H3,(H,17,19) |
Clave InChI |
GDKWGGCUKNIXHY-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C |
SMILES canónico |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C |
Sinónimos |
polyacryloyl procaine procaine acryloyl polyme |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















